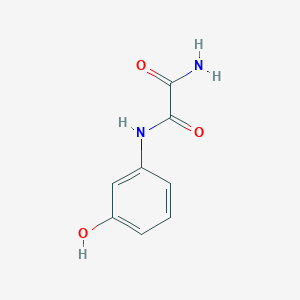
N-(3-hydroxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)ethanediamide: is an organic compound characterized by the presence of a hydroxyphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)ethanediamide typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(3-hydroxyphenyl)ethanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable in understanding biological pathways .
Medicine: Its structural features can be modified to create derivatives with enhanced pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the amide group can participate in various non-covalent interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
- N-(4-hydroxyphenyl)ethanediamide
- N-(2-hydroxyphenyl)ethanediamide
- N-(3,5-dihydroxyphenyl)ethanediamide
Comparison: N-(3-hydroxyphenyl)ethanediamide is unique due to the position of the hydroxy group on the phenyl ring. This positional difference can significantly impact the compound’s reactivity and interaction with other molecules. For example, the 3-hydroxy position allows for specific hydrogen bonding patterns that are not possible with the 2- or 4-hydroxy derivatives .
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N'-(3-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-2-1-3-6(11)4-5/h1-4,11H,(H2,9,12)(H,10,13) |
InChI Key |
SWGLFNHNPXNGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
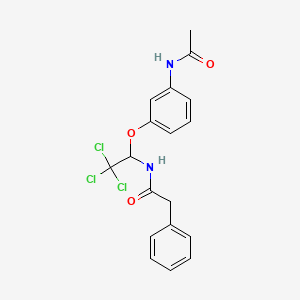
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B11709642.png)
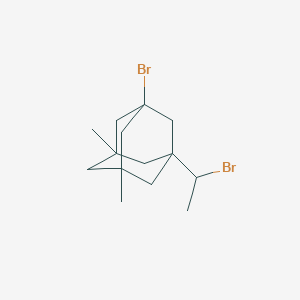
![Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate](/img/structure/B11709648.png)
![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
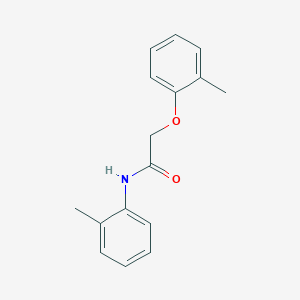
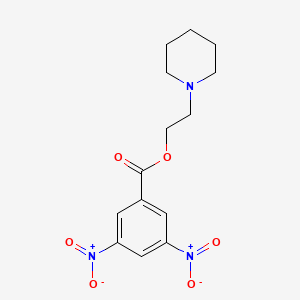
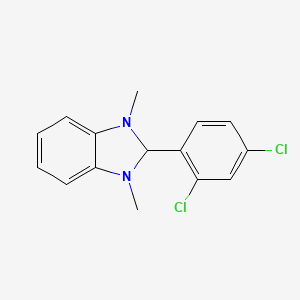
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)
